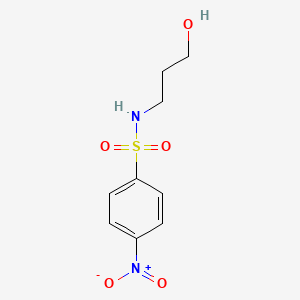

N-(3-hydroxypropyl)-4-nitrobenzenesulfonamide

Description

N-(3-hydroxypropyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 4-nitrobenzenesulfonyl group attached to a 3-hydroxypropylamine moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its functional groups: the sulfonamide group provides stability and hydrogen-bonding capacity, while the nitro group enhances electrophilicity.

Properties

Molecular Formula |

C9H12N2O5S |

|---|---|

Molecular Weight |

260.27 g/mol |

IUPAC Name |

N-(3-hydroxypropyl)-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C9H12N2O5S/c12-7-1-6-10-17(15,16)9-4-2-8(3-5-9)11(13)14/h2-5,10,12H,1,6-7H2 |

InChI Key |

QQRGGMRDYWLNSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxypropyl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-hydroxypropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group attacks the sulfonyl chloride, leading to the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of N-(3-hydroxypropyl)-4-nitrobenzenesulfonamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxypropyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The nitro group can be reduced to an amine group, leading to the formation of N-(3-hydroxypropyl)-4-aminobenzenesulfonamide.

Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-(3-carboxypropyl)-4-nitrobenzenesulfonamide.

Reduction: N-(3-hydroxypropyl)-4-aminobenzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(3-hydroxypropyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the development of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)-4-nitrobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparative Data Table

*Calculated molecular weight based on formula.

Key Research Findings

- Synthetic Flexibility : Sulfonamides with hydroxypropyl groups are synthesized via nucleophilic substitution, similar to cyclopropylmethyl analogues, but require protection/deprotection steps for hydroxyl groups .

- Solubility Trends : Hydroxypropyl derivatives exhibit higher aqueous solubility than cyclopropylmethyl or isopropylphenyl variants, critical for bioavailability in drug design .

- Reactivity: Chloropropyl and aminopropyl substituents enable diverse functionalization (e.g., alkylation, acylation), whereas hydroxypropyl groups are more suited for hydrogen-bonding interactions .

Biological Activity

N-(3-hydroxypropyl)-4-nitrobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, a nitro group, and a hydroxypropyl substituent, which are critical for its biological interactions. The presence of the nitro group can enhance the compound's reactivity and interaction with biological targets through electrostatic interactions and hydrogen bonding.

The biological activity of N-(3-hydroxypropyl)-4-nitrobenzenesulfonamide is primarily attributed to its ability to mimic natural substrates. This allows it to inhibit specific enzymes or receptors involved in various physiological processes. The sulfonamide moiety is known for its role in antibacterial activity by inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

Biological Activities

-

Antimicrobial Activity :

- The sulfonamide structure is well-documented for its antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant inhibition against various bacteria, including Gram-positive and Gram-negative strains.

-

Antitumor Activity :

- Preliminary studies suggest that N-(3-hydroxypropyl)-4-nitrobenzenesulfonamide may possess antitumor properties. In vitro assays have indicated cytotoxic effects against several cancer cell lines, highlighting its potential as an anticancer agent.

-

Enzyme Inhibition :

- The compound may act as an inhibitor for certain carbonic anhydrases (CAs), which play essential roles in physiological pH regulation and fluid balance. Inhibitors of CAs have therapeutic applications in conditions such as glaucoma and edema.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide compounds:

- Substituent Variations : Modifications on the aromatic ring or the hydroxypropyl chain can significantly affect the potency and selectivity of the compound.

- Nitro Group Positioning : The position of the nitro group relative to other substituents can influence both the electronic properties and steric hindrance, impacting binding affinity to target enzymes.

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of various sulfonamides, including N-(3-hydroxypropyl)-4-nitrobenzenesulfonamide, against E. coli and S. aureus. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting potential for further development in antimicrobial therapies. -

Cytotoxicity Assays :

In vitro studies using MTT assays demonstrated that N-(3-hydroxypropyl)-4-nitrobenzenesulfonamide exhibited significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). The IC50 values were determined to be in the low micromolar range, indicating strong potential as an anticancer agent.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Assay Method | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | E. coli | MIC | 32 µg/mL |

| Antimicrobial | S. aureus | MIC | 16 µg/mL |

| Cytotoxicity | HeLa | MTT | 5 µM |

| Cytotoxicity | MCF-7 | MTT | 8 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.